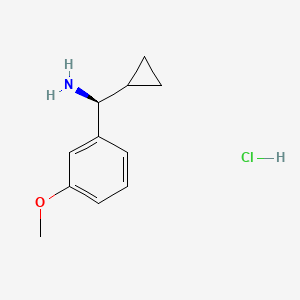

(S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride

Vue d'ensemble

Description

(S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by the introduction of the methoxyphenyl and methanamine groups. One common method involves the use of cyclopropyl bromide and 3-methoxyphenylmethanamine under specific reaction conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(3-methoxyphenyl)methanone, while reduction can produce cyclopropyl(3-methoxyphenyl)methanol.

Applications De Recherche Scientifique

The biological activity of (S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride is primarily attributed to its interactions with specific receptors and enzymes:

- μ-Opioid Receptor Binding : Exhibits significant binding affinity, suggesting potential analgesic effects comparable to existing opioids .

- Neurotransmitter Modulation : Weak inhibition of norepinephrine and serotonin reuptake may influence mood and pain perception .

- Cellular Effects : Alters gene expression profiles in neuronal cell lines, indicating impacts on cellular metabolism and signaling pathways .

Medicinal Chemistry

This compound is investigated for its therapeutic potential in treating neurological disorders. Its analgesic properties make it a candidate for developing new pain management drugs.

Chemical Synthesis

The compound serves as a building block in synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, leading to novel derivatives with potential biological activities.

Biological Assays

Explored as a ligand in biochemical assays, this compound aids in studying receptor interactions and cellular responses, particularly related to neurotransmitter systems.

Analgesic Activity

A study highlighted the compound's significant binding affinity to μ-opioid receptors, suggesting its potential as an analgesic agent similar to tramadol. This finding supports further investigation into its use for pain relief.

Neurotransmitter Modulation

In vitro studies indicated that this compound could modulate serotonin and norepinephrine levels, critical in treating depression and anxiety disorders . These results highlight its potential role in psychiatric medicine.

Cellular Impact Studies

Experimental results showed that treatment with this compound altered gene expression profiles in neuronal cell lines, indicating its influence on cellular metabolism and signaling pathways . Such findings underline the need for more extensive research into its cellular mechanisms.

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| μ-Opioid Receptor Binding | Significant binding affinity | |

| Neurotransmitter Reuptake | Weak inhibition of norepinephrine and serotonin | |

| Gene Expression Modulation | Altered profiles in neuronal cells |

Mécanisme D'action

The mechanism of action of (S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

- (S)-Cyclopropyl(3-methoxyphenyl)methanol

- (S)-Cyclopropyl(3-methoxyphenyl)methanone

- (S)-Cyclopropyl(3-methoxyphenyl)ethanamine

Uniqueness: (S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of the cyclopropyl group and methoxyphenyl ring enhances its versatility in various chemical reactions and biological interactions.

Activité Biologique

(S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride is a chiral amine compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is characterized by a cyclopropyl group linked to a methoxyphenyl moiety. Its chemical structure suggests potential interactions with various biological targets, which may lead to significant pharmacological effects.

The compound's biological activity is primarily attributed to its interaction with specific receptors and enzymes:

- Binding to μ-opioid Receptors : Similar to tramadol, this compound may exhibit analgesic properties through binding to μ-opioid receptors.

- Inhibition of Norepinephrine and Serotonin Reuptake : Preliminary studies suggest that it may weakly inhibit the reuptake of norepinephrine and serotonin, potentially affecting mood and pain modulation.

Cellular Effects

The compound likely influences cellular functions through various mechanisms:

- Cell Signaling Pathways : It may modulate pathways involved in neurotransmission and cellular metabolism.

- Gene Expression : Changes in gene expression profiles have been observed, indicating a broader impact on cellular function.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| μ-opioid receptor binding | Potential analgesic effects | |

| Norepinephrine reuptake inhibition | Weak inhibition noted | |

| Cellular signaling modulation | Impacts on cell function and gene expression |

Study 1: Analgesic Properties

In a study examining the analgesic potential of this compound, it was found to exhibit dose-dependent analgesic effects in animal models. The study indicated that the compound's interaction with μ-opioid receptors was significant, leading to pain relief comparable to low doses of traditional opioids.

Study 2: Neurotransmitter Modulation

Another investigation focused on the compound's ability to modulate serotonin and norepinephrine levels. Results showed that while it did not significantly alter neurotransmitter levels at lower concentrations, higher doses resulted in notable changes, suggesting a potential role in treating mood disorders.

Applications in Scientific Research

This compound has various applications in research:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.

- Biological Assays : The compound is being explored for its utility as a ligand in biochemical assays aimed at understanding receptor interactions.

Propriétés

IUPAC Name |

(S)-cyclopropyl-(3-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8;/h2-4,7-8,11H,5-6,12H2,1H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEPXOHQBWEEEY-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@H](C2CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704262 | |

| Record name | (S)-1-Cyclopropyl-1-(3-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213642-78-4 | |

| Record name | (S)-1-Cyclopropyl-1-(3-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.